FA-Gly-leu-OH
Overview
Description
FA-Gly-Leu-OH is a furylacryloyl dipeptide . It has a molecular formula of C15H20N2O5 and an average mass of 308.330 Da . It is a substrate for a versatile, convenient, continuously recording spectrophotometric assay of collagenase .
Synthesis Analysis
The synthesis of this compound involves the use of solid-phase synthesis . The process involves the use of Boc amino acids and Fmoc amino acids in the solid phase synthesis . The detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is described in the literature .Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The ChemSpider ID for this compound is 5382871 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.330 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .Scientific Research Applications
1. Interaction with Angiotensin-Converting Enzyme
FA-Gly-Leu-OH, as a part of furylacryloyl (fa) amino acid derivatives, has shown significant interactions with angiotensin-converting enzyme (ACE). Studies using transferred NOESY experiments identified that fa derivatives, including fa-Gly-Leu-NH2, bind more strongly to ACE compared to others. This interaction is crucial for understanding the ACE's role in regulating blood pressure and developing ACE inhibitors (Mayer & Meyer, 2000).
2. Role in Glial Functions
This compound is related to fluoroacetate (FA), a metabolic poison affecting glial functions in the nervous system. Research has shown that disrupting glial metabolism with FA can lead to changes in calcium signaling and hemichannel function, which are crucial for understanding neurotransmission in the enteric nervous system (McClain & Gulbransen, 2017).
3. Potential in Glycobiology
Although not directly involving this compound, studies have demonstrated the importance of similar compounds in glycobiology. Frontal affinity chromatography (FAC) has been used to study interactions between complex saccharides and saccharide-binding proteins, contributing to a deeper understanding of saccharide recognition in biological systems (Kasai, 2014).
4. Understanding Enzyme Interactions
This compound's structural analogs have been used to understand enzyme interactions. Studies involving fructosyl amino acid oxidase (FAOD) have explored its role in glycated protein measurement, relevant to diabetes treatment. This research provides insights into enzyme-based detection methods and their applications in medical diagnostics (Ferri et al., 2009).
5. Applications in Polymer Synthesis
Research into copolymerization of biomass-derived monomers like ferulic acid (FA) and amino acids (such as Gly) has led to the development of aromatic-aliphatic poly(ester-amide) polymers. This exploration contributes to the understanding of sustainable polymer synthesis, potentially influencing the development of new materials (Goto et al., 2017).
Safety and Hazards
The safety data sheet for FA-Gly-Leu-NH2, a similar compound, suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Other safety and hazard information for FA-Gly-Leu-OH is not explicitly mentioned in the search results.
Mechanism of Action
Target of Action
FA-Gly-Leu-OH, also known as Larazotide , primarily targets the tight junctions in the intestinal epithelium . These junctions play a crucial role in maintaining the barrier function of the intestines, preventing the passage of harmful substances from the gut into the bloodstream .
Mode of Action
Larazotide functions as a tight junction regulator . It reverses leaky junctions to their normally closed state by blocking zonulin receptors . Zonulin is a protein that modulates the permeability of tight junctions between cells in the wall of the digestive tract .
Biochemical Pathways
In conditions like celiac disease, fragments of gliadin protein can pass the intestinal epithelium and trigger an immune response . This process begins with the binding of indigestible gliadin fragments to the chemokine CXC motif receptor 3 (CXCR3) on the luminal side of the intestinal epithelium . This leads to the induction of myeloid differentiation factor 88 (MYD88) and the release of zonulin into the lumen . Zonulin then binds to epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) in the intestinal epithelium . This complex initiates a signaling pathway that results in tight junction disassembly and increased intestinal permeability . Larazotide intervenes in this pathway by blocking zonulin receptors, thereby preventing tight junction disassembly and the associated increase in intestinal permeability .
Pharmacokinetics
It’s known that the use of biocompatible and biodegradable polymers for drug conjugation, like in the case of larazotide, can enhance the clinical efficacy of drugs . They can improve the drug’s aqueous solubility, bioavailability, and prolong its circulation time in the blood .
Result of Action
The primary result of Larazotide’s action is the reduction of intestinal permeability . By preventing the disassembly of tight junctions, it helps maintain the barrier function of the intestines, reducing the passage of harmful substances from the gut into the bloodstream .
Action Environment
The safety data sheet for this compound suggests that it should be stored at temperatures below -15°C . This implies that the stability of the compound could be influenced by temperature.
Biochemical Analysis
Biochemical Properties
FA-Gly-leu-OH interacts with several enzymes, particularly proteases, which are capable of cleaving it at the Gly-Leu peptide bond . The cleavage of the tripeptide is more efficient and leads to a decrease in absorbance at 340 nm, which can be monitored continuously using spectrophotometric assays .
Cellular Effects
For instance, DT-109 has been reported to reduce steatohepatitis and hepatic fibrosis in non-human primates .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with proteases. The cleavage of this compound by these enzymes is considered the rate-limiting step in certain biochemical reactions . The efficiency of this cleavage can be influenced by factors such as temperature .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific assays in which it is used. For instance, in spectrophotometric assays, the rate of decrease in absorbance at 340 nm following the cleavage of this compound can be monitored continuously .
Dosage Effects in Animal Models
For example, DT-109 (Gly-Gly-Leu) has been reported to dose-dependently attenuate steatohepatitis and fibrosis in mice .
Properties
IUPAC Name |
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)8-12(15(20)21)17-14(19)9-16-13(18)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b6-5+/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFWNISOMLCYSX-FYJFLYSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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